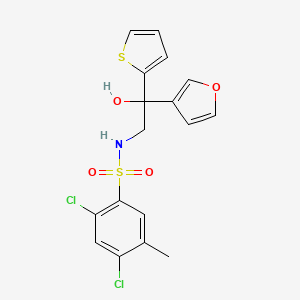

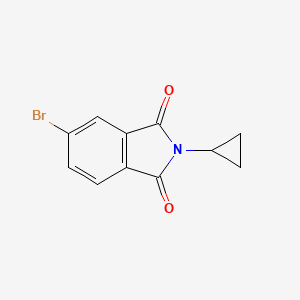

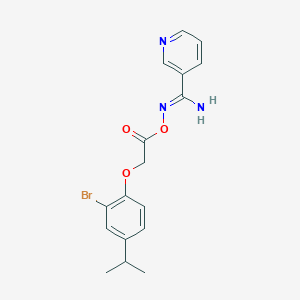

![molecular formula C18H12F3N3O5 B2744632 Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 339106-36-4](/img/structure/B2744632.png)

Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, 2-Methyl-3-trifluoromethylaniline is used as a reactant in the synthesis of methylguanidine derivatives . Another example is the synthesis of 2-{methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}acetic acid .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. The IUPAC Standard InChI for 2-Nitro-4-(trifluoromethyl)aniline is InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex. For example, 2-Nitro-4-(trifluoromethyl)aniline was employed as a reagent in Ugi-Smiles coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various methods. For instance, the molecular weight of 2-Nitro-4-(trifluoromethyl)aniline is 206.1220 . The physical form of 2-{methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}acetic acid is solid .Applications De Recherche Scientifique

Synthesis Techniques

- The compound has been utilized in the diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters, which are significant in medicinal chemistry. This method involves alkylation, ozonolysis, catalytic hydrogenation, and reductive amination to achieve high yields of single diastereomers (Bunce, Herron, Johnson, & Kotturi, 2001).

Chemical Transformations

- The compound has been used in the synthesis of polysubstituted 1,2-dihydroquinolines under solvent-free conditions. This protocol is notable for its mild reaction conditions and feasibility for large-scale synthesis, contributing to the practicality of 1,2-dihydroquinoline synthesis (Xu & Wang, 2022).

Complex Formation and Catalysis

- Research has demonstrated the ability of the compound to form complexes with metals like gallium. These complexes have been studied for their potential applications in areas like extraction processes, highlighting its versatility in coordination chemistry (Schmidbaur, Lettenbauer, Kumberger, Lachmann, & Müller, 1991).

Pharmaceutical and Medicinal Chemistry

- The compound has been used in the synthesis of various quinoline derivatives with potential applications in medicinal chemistry. For example, it has been used in the synthesis of anilidoquinoline derivatives showing therapeutic efficacy against Japanese encephalitis (Ghosh et al., 2008).

Anticancer Applications

- Certain derivatives of the compound have been synthesized and evaluated for their cytotoxicity against cancer cells, showing significant potential in cancer research (Zhao, Chen, Chang, Tzeng, 2005).

Mécanisme D'action

The mechanism of action of these compounds can vary depending on their use. For example, 2-Methyl-3-trifluoromethylaniline is used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Safety and Hazards

These compounds can pose certain safety hazards. For example, the safety information for 2-{methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}acetic acid includes hazard statements H302, H312, H332 and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Propriétés

IUPAC Name |

methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O5/c1-29-17(26)13-9-23(16(25)12-5-3-2-4-11(12)13)22-14-7-6-10(18(19,20)21)8-15(14)24(27)28/h2-9,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUSKUZDGIJMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)

![4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2744555.png)

![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)

![3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2744572.png)